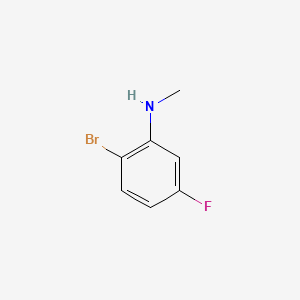

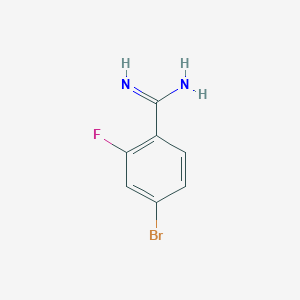

(2-Bromo-5-fluoro-phenyl)-methyl-amine

Übersicht

Beschreibung

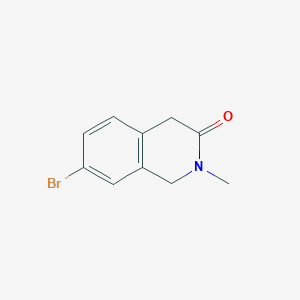

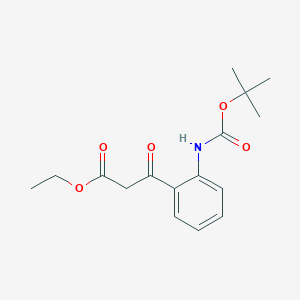

“(2-Bromo-5-fluoro-phenyl)-methyl-amine” is a chemical compound with a linear formula of BrC6H3(F)NH2 . It is used in various chemical syntheses .

Synthesis Analysis

The synthesis of “(2-Bromo-5-fluoro-phenyl)-methyl-amine” involves multiple steps. One method involves the use of 2-bromo-5-fluoro acetophenone with dimethylformamide dimethyl acetal . Another method involves the nucleophilic substitution of the 2,2′,4,4′-tetrabromodiphenyl iodonium chloride (iodyl salt) .

Molecular Structure Analysis

The molecular weight of “(2-Bromo-5-fluoro-phenyl)-methyl-amine” is 190.01 . Its InChI key is FWTXFEKVHSFTDQ-UHFFFAOYSA-N .

Chemical Reactions Analysis

“(2-Bromo-5-fluoro-phenyl)-methyl-amine” can be used to synthesize various compounds. For example, it can be used to synthesize ortho bromothiobenzanilide of 5-fluoronitrobenzothiazole .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-Bromo-5-fluoro-phenyl)-methyl-amine” include a melting point of 43-47 °C . The compound is a light yellow solid .

Wissenschaftliche Forschungsanwendungen

Optical Resolution and Stereochemistry

Research into the optical resolution and stereochemistry of related compounds, such as fluorosilanes, indicates a keen interest in the synthesis and manipulation of optically active compounds. This includes the study of epimerization and methods for achieving enantiomeric purity, which are critical in drug development and material science for creating substances with specific optical properties (Kawachi et al., 1999).

Chiral Resolution Reagents

The development of chiral resolution reagents from similar compounds showcases the importance of such chemicals in analyzing and separating enantiomers. This is especially relevant in the pharmaceutical industry, where the enantiomeric purity of drugs can significantly impact their efficacy and safety (Rodríguez-Escrich et al., 2005).

Fluorescent and Colorimetric Probes

The synthesis of fluorescent and colorimetric probes utilizing similar brominated and fluorinated compounds demonstrates their utility in sensor technologies. These probes can detect changes in environmental conditions, such as pH levels, and are valuable tools in biological research and diagnostics (Diana et al., 2020).

Antimicrobial and Cytotoxic Activities

Studies on the antimicrobial and cytotoxic activities of benzimidazole derivatives, which share structural similarities with (2-Bromo-5-fluoro-phenyl)-methyl-amine, highlight the potential for such compounds in developing new therapeutic agents. These findings could inform further research into the medicinal applications of (2-Bromo-5-fluoro-phenyl)-methyl-amine (Noolvi et al., 2014).

Polymer Electrolytes and Material Sciences

The creation of guanidinium-functionalized polymer electrolytes through reactions involving fluorophenyl-amine compounds showcases the role of such chemicals in material sciences. These findings contribute to the development of advanced materials with specific properties, such as enhanced conductivity and stability, which are crucial for energy storage and conversion technologies (Kim et al., 2011).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-bromo-5-fluoro-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN/c1-10-7-4-5(9)2-3-6(7)8/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANLGAUIUSSHNAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Bromo-5-fluoro-phenyl)-methyl-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromobenzo[d]isothiazole-3-carboxylic acid](/img/structure/B1524187.png)